molecular formula C10H8BrNO B1342310 3-(4-(Bromomethyl)phenyl)isoxazole CAS No. 169547-67-5

3-(4-(Bromomethyl)phenyl)isoxazole

Cat. No.: B1342310
CAS No.: 169547-67-5
M. Wt: 238.08 g/mol
InChI Key: BCOYXVWQKCZGFL-UHFFFAOYSA-N
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Description

3-(4-(Bromomethyl)phenyl)isoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Basicity

Research on isoxazole derivatives, such as 3-(4-(Bromomethyl)phenyl)isoxazole, has explored their tautomeric forms and basicity. Studies have shown that isoxazol-5-ones can exist in a mixture of CH and NH forms in solution, with the proportion of the NH form increasing with solvent polarity. These compounds are comparable in acidity to carboxylic acids, highlighting their potential utility in chemical synthesis and as intermediates in the development of pharmacologically active compounds (Boulton & Katritzky, 1961).

Cycloaddition Reactions

The isoxazole analogue of ortho-quinodimethane, derived from compounds like this compound, has been utilized in cycloaddition reactions. These reactions are fundamental in the synthesis of complex organic compounds, potentially leading to new materials or drugs. The ability to generate these analogues in situ and trap them with dienophiles opens avenues for creating novel cyclic compounds with diverse applications (Mitkidou & Stephanidou-Stephanatou, 1990).

Heterocyclic Synthesis

Compounds like 3-bromomethylbenzo[d]isoxazole, closely related to this compound, have been employed in the synthesis of heterocyclic compounds. These methodologies are pivotal in creating compounds with potential biological activity, expanding the toolbox for drug discovery and development. The exploration of their chemical behavior with various reagents further underscores the versatility of isoxazole derivatives in synthetic chemistry (Mohareb et al., 1990).

Isoxazole-based Liquid Crystals

Isoxazole derivatives have been investigated for their potential use in liquid crystal technology. The synthesis of unsymmetric liquid crystal compounds based on 3,5-disubstituted isoxazoles, including those related to this compound, has demonstrated the capacity for these compounds to exhibit mesomorphic behavior, such as smectic C, smectic A, and nematic phases. This suggests potential applications in displays and optical devices, highlighting the diverse utility of isoxazole derivatives beyond traditional chemical synthesis (Vieira et al., 2009).

Safety and Hazards

The safety data sheet for 3-(4-(Bromomethyl)phenyl)isoxazole indicates that it is for R&D use only . Further safety and hazard information should be referred to its Material Safety Data Sheet .

Future Directions

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOYXVWQKCZGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595389
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-67-5
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-methylphenyl)isoxazole (prepared using literature methods) (1.95 g, 12.25 mmol) in carbon tetrachloride (60 mL), N-bromosuccinimide (2.18 g, 12.25 mmol) and benzoyl peroxide (0.059 g, 0.245 mmol) were added and the mixture refluxed for 1 h. The reaction mixture was then cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified by silica gel column chromatography eluting with hexanes/EtOAc to give the title compound, 3-(4-(bromomethyl)phenyl)isoxazole, (0.6 g) as a white solid. 1H NMR (CDCl3): δ 8.48 (d, J=1.6 Hz, 1H), 7.83 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 6.67 (d, J=1.6 Hz, 1H), 4.53 (s, 2H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.059 g
Type
catalyst
Reaction Step One

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